molecular formula C20H15F3N4O3 B11268463 2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide

2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B11268463
M. Wt: 416.4 g/mol
InChI Key: XKMBGHMQCPAYNC-UHFFFAOYSA-N
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Description

2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, an indole moiety, and a trifluoromethoxy-substituted phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives to form the 1,3,4-oxadiazole ring. This cyclization can be achieved using reagents such as phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), or polyphosphoric acid (PPA) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of microwave-assisted synthesis, solid-phase synthesis, or solvent-free methods to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C20H15F3N4O3

Molecular Weight

416.4 g/mol

IUPAC Name

2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C20H15F3N4O3/c1-12-25-26-19(29-12)16-10-27(17-5-3-2-4-15(16)17)11-18(28)24-13-6-8-14(9-7-13)30-20(21,22)23/h2-10H,11H2,1H3,(H,24,28)

InChI Key

XKMBGHMQCPAYNC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

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